2,5-dimethoxy-N-methylaniline
Overview
Description
2,5-dimethoxy-N-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2/c1-10-8-6-7 (11-2)4-5-9 (8)12-3/h4-6,10H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used . Unfortunately, the specific chemical reactions and outcomes related to this compound are not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.21 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Electropolymerization and Polymer Synthesis
2,5-Dimethoxy-N-methylaniline (2,5-DMA) is a key compound in the field of polymer synthesis. For instance, its derivative, poly(N-methylaniline), has been studied for its formation and redox behavior. One study utilized spectroelectrochemical methods like in-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS) to elucidate the structural changes during the redox switching of this polymer and the nature of its degradation products (Planes et al., 2014).
Another research explored the electrochemical oxidation of 2,5-dimethylaniline, a compound structurally related to 2,5-DMA, in anhydrous NH4F·2.35 HF medium. This process resulted in a polymer exhibiting characteristics similar to polyaniline, demonstrating high stability and intriguing electrochemical properties (Geniés & Noël, 1990).
Chemical Synthesis and Characterization
2,5-DMA derivatives have been used in various chemical syntheses. A study detailed the synthesis of DNA adducts from methylated anilines present in tobacco smoke, including derivatives of 2,5-DMA, demonstrating their ability to bind to DNA (Marques et al., 1996). This research aids in understanding the potential carcinogenic effects of these compounds.
Electrocatalysis and Electrochemistry
2,5-DMA and its derivatives have also been investigated for their electrocatalytic properties. For instance, polymer films derived from N-methylaniline (a related compound) showed catalytic activity towards certain redox couples, offering insights into the development of new electrocatalysts (Malinauskas & Holze, 1996).
Spectroscopic Analysis
Spectroscopic analysis of derivatives of 2,5-DMA provides critical insights into their chemical properties and potential applications. A study on the electrosynthesis of poly(N-methylaniline) in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) revealed information about the formation of intermediates and the overall reaction product, vital for understanding the synthesis and behavior of these polymers (Wei et al., 2005).
Safety and Hazards
The safety information for 2,5-dimethoxy-N-methylaniline indicates that it is a dangerous compound . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2,5-dimethoxy-N-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSYRQZGLEMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563681 | |
Record name | 2,5-Dimethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10224-66-5 | |
Record name | 2,5-Dimethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.